2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is a complex organic compound that features a furan ring, a pyridazinone ring, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridazinone Ring: This can be achieved by reacting a suitable hydrazine derivative with a diketone or ketoester under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a cyclization reaction involving a suitable precursor such as a furfural derivative.
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a thioamide with an α-haloketone or α-haloester.
Coupling Reactions: The final step involves coupling the furan, pyridazinone, and thiazole intermediates under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The pyridazinone ring can be reduced to form dihydropyridazinones.
Substitution: The thiazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazinones and related compounds.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.
Biological Studies: The compound is used in studies involving enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes such as cyclooxygenase (COX) or bacterial cell wall synthesis enzymes.
Pathways Involved: The compound can inhibit enzyme activity, leading to reduced inflammation or bacterial growth.
Comparison with Similar Compounds
Similar Compounds
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(pyridin-2-yl)acetamide: Similar structure but with a pyridine ring instead of a thiazole ring.
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(benzothiazol-2-yl)acetamide: Contains a benzothiazole ring instead of a thiazole ring.
Uniqueness
2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)acetamide is unique due to the combination of its furan, pyridazinone, and thiazole rings, which confer specific chemical reactivity and biological activity that are not present in similar compounds.
Properties
Molecular Formula |
C13H10N4O3S |
---|---|
Molecular Weight |
302.31 g/mol |
IUPAC Name |
2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C13H10N4O3S/c18-11(15-13-14-5-7-21-13)8-17-12(19)4-3-9(16-17)10-2-1-6-20-10/h1-7H,8H2,(H,14,15,18) |
InChI Key |
GXYACZRRBWZERA-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NN(C(=O)C=C2)CC(=O)NC3=NC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.